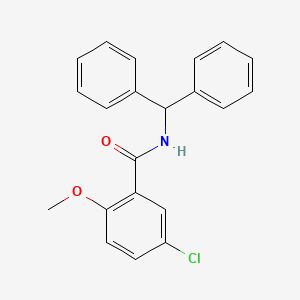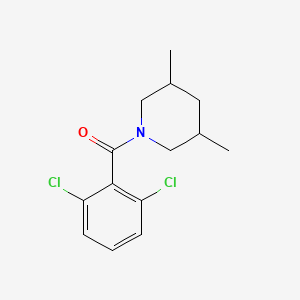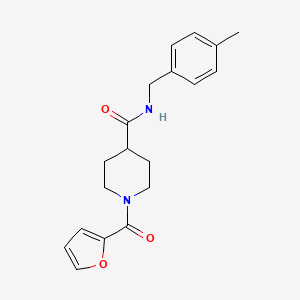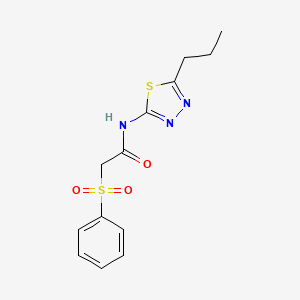
5-chloro-N-(diphenylmethyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(diphenylmethyl)-2-methoxybenzamide is an organic compound with a complex structure that includes a benzamide core substituted with a chlorine atom, a diphenylmethyl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(diphenylmethyl)-2-methoxybenzamide typically involves multiple steps. One common method starts with the nitration of 2-methoxybenzoic acid to introduce a nitro group. This is followed by a reduction step to convert the nitro group to an amine. The amine is then acylated with diphenylmethyl chloride to form the desired benzamide. The final step involves chlorination to introduce the chlorine atom at the 5-position .
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ catalysts and specific solvents to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(diphenylmethyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in a dechlorinated benzamide.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products
Oxidation: 5-hydroxy-N-(diphenylmethyl)-2-methoxybenzamide.
Reduction: N-(diphenylmethyl)-2-methoxybenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-(diphenylmethyl)-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-chloro-N-(diphenylmethyl)-2-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type .
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(diphenylmethyl)-2-fluorobenzamide: Similar structure but with a fluorine atom instead of a methoxy group.
5-chloro-N-(diphenylmethyl)-2-nitrobenzamide: Contains a nitro group instead of a methoxy group.
5-chloro-N-(diphenylmethyl)-2-hydroxybenzamide: Features a hydroxyl group instead of a methoxy group.
Uniqueness
5-chloro-N-(diphenylmethyl)-2-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H18ClNO2 |
|---|---|
Molecular Weight |
351.8 g/mol |
IUPAC Name |
N-benzhydryl-5-chloro-2-methoxybenzamide |
InChI |
InChI=1S/C21H18ClNO2/c1-25-19-13-12-17(22)14-18(19)21(24)23-20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14,20H,1H3,(H,23,24) |
InChI Key |
IJMPIRCGWBTTGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide](/img/structure/B11171279.png)
![3-(butanoylamino)-N-[2-(butan-2-yl)phenyl]benzamide](/img/structure/B11171284.png)
![2-chloro-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11171289.png)

![4-methyl-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzenesulfonamide](/img/structure/B11171306.png)
![3-chloro-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11171315.png)

![1-(2-methylphenyl)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11171336.png)
![1-tert-butyl-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11171350.png)
![1-(4-ethoxyphenyl)-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B11171353.png)

![2-Phenoxy-N-[4-(pyrrolidine-1-sulfonyl)-phenyl]-propionamide](/img/structure/B11171364.png)

